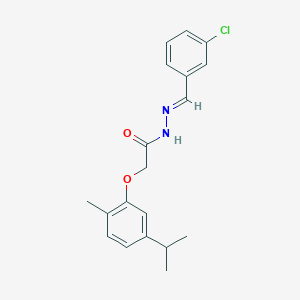

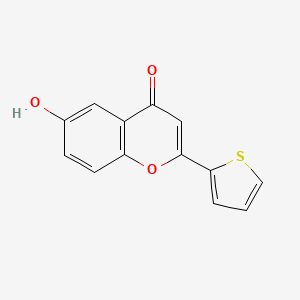

![molecular formula C19H30N2O3 B5549376 [1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5549376.png)

[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of complex organic compounds like this involves multiple steps, including the formation of the piperidine ring, attachment of the pyridine ring, and the introduction of functional groups (methoxy, methyl, and methanol). Techniques such as condensation reactions, ring closure methods, and functional group transformations are typically employed. These processes are characterized by detailed spectroscopic and X-ray diffraction studies to confirm the structure of the synthesized compounds (S. Naveen et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography, which provides detailed information about the atomic arrangement and geometry. The piperidine and pyridine rings serve as the core structure, with functional groups influencing the overall molecular conformation and interactions. The crystal structure analysis reveals important features such as ring conformations and the orientation of functional groups, contributing to the compound's reactivity and interaction capabilities (H. R. Girish et al., 2008).

Scientific Research Applications

Organic Synthesis and Catalysis

Soluble Methane Mono-Oxygenase Analogues : Research on methane mono-oxygenase from Methylococcus capsulatus (Bath) demonstrates its ability to oxygenate a wide range of substrates, including n-alkanes, n-alkenes, ethers, and various cyclic and aromatic compounds. This enzyme's non-specific oxygenase activity suggests potential applications in the selective oxidation of complex organic molecules, which could be relevant for designing catalysts inspired by "[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol" (Colby, Stirling, & Dalton, 1977).

Electrochemical Reactions : Studies on electroreduction of carbomethoxypyridinium ions in methanol suggest that complex organic molecules undergo specific reductions, leading to radicals and dimers. This indicates a potential application in electrochemical synthesis or modification of organic compounds, including those with structures similar to the chemical (Kashti-Kaplan, Hermolin, & Kirowa-Eisner, 1981).

Pharmaceutical Research

Drug Synthesis and Characterization : Research on the synthesis and crystal structure of compounds containing piperidin-4-yl groups and their derivatives has implications for drug design and pharmaceutical chemistry. These studies demonstrate the utility of specific organic frameworks in drug development, potentially including analogs of "this compound" for designing new therapeutic agents (Girish et al., 2008; Naveen et al., 2015).

Methanol as a Building Block : Methanol's role as a fundamental building block in chemical synthesis, including its use in producing more complex organic molecules, indicates a broad area of research relevant to compounds like "this compound." Such research highlights methanol's utility in synthesizing diverse organic compounds, potentially including pharmaceuticals and materials science applications (Dalena et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-enyl)piperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-15(2)6-9-19(14-22)8-5-11-21(13-19)12-16-18(24-4)17(23-3)7-10-20-16/h6-7,10,22H,5,8-9,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAJTGQXUBIIMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1(CCCN(C1)CC2=NC=CC(=C2OC)OC)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)

![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)

![2-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5549339.png)

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)

![2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)

![N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide](/img/structure/B5549389.png)